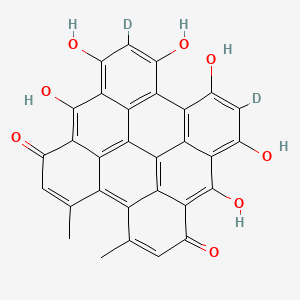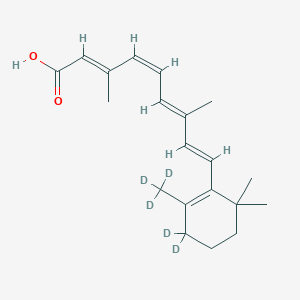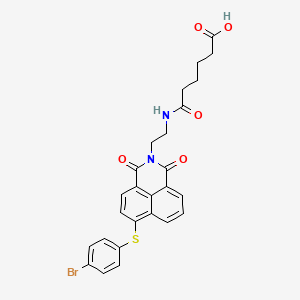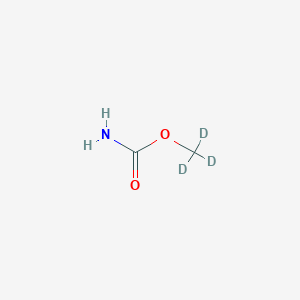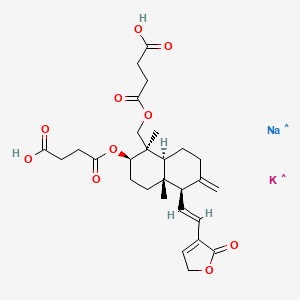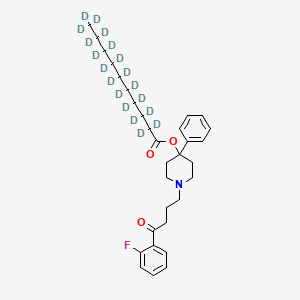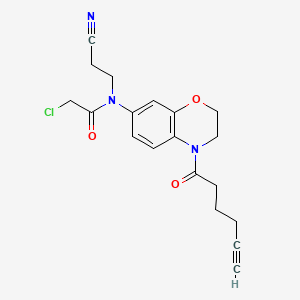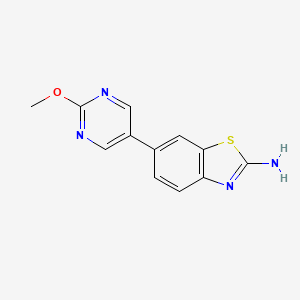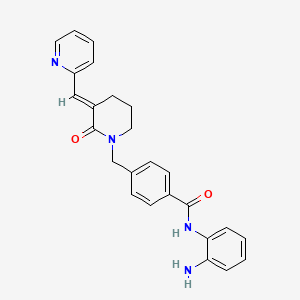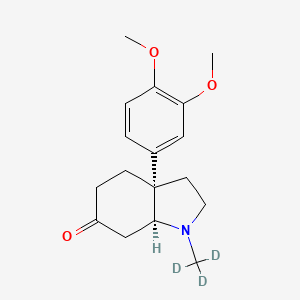
Mesembrine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mesembrine-d3 is a deuterated form of mesembrine, an alkaloid found in the plant Sceletium tortuosum, commonly known as kanna. Mesembrine is known for its psychoactive properties and has been traditionally used for its mood-enhancing effects. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of mesembrine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mesembrine involves several steps, including the construction of the bicyclic ring system and the introduction of the quaternary carbon. One of the key steps in the synthesis is the Diels-Alder reaction, which forms the six-membered ketone ring. This is followed by α-allylation to introduce the quaternary carbon and a conjugate addition reaction to close the five-membered ring .
Industrial Production Methods
Industrial production of mesembrine typically involves the extraction of the alkaloid from Sceletium tortuosum using Soxhlet extraction. The plant material is subjected to solvent extraction, and the resulting extract is purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Mesembrine undergoes several types of chemical reactions, including:
Oxidation: Mesembrine can be oxidized to form mesembrenone.
Reduction: Reduction of mesembrine can yield mesembranol.
Substitution: Mesembrine can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
Oxidation: Mesembrenone
Reduction: Mesembranol
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mesembrine-d3 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of mesembrine.
Neuropharmacology: Investigating the effects of mesembrine on the central nervous system, particularly its role as a serotonin reuptake inhibitor and phosphodiesterase 4 inhibitor.
Analytical Chemistry: Used as an internal standard in mass spectrometry to quantify mesembrine levels in biological samples.
Mécanisme D'action
Mesembrine acts primarily as a serotonin reuptake inhibitor, which increases the levels of serotonin in the synaptic cleft and enhances mood. It also inhibits phosphodiesterase 4, which leads to increased levels of cyclic adenosine monophosphate (cAMP) and has anti-inflammatory effects. These actions contribute to its antidepressant and anxiolytic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mesembrenone: An oxidized form of mesembrine with similar psychoactive properties.
Mesembranol: A reduced form of mesembrine with potential therapeutic effects.
Δ7-Mesembrenone: A structurally similar compound with a double bond between C7 and C7a.
Tortuosamine: Another alkaloid found in Sceletium tortuosum with similar pharmacological effects.
Uniqueness
Mesembrine-d3 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference that allows for precise tracking and quantification in mass spectrometry .
Propriétés
Formule moléculaire |
C17H23NO3 |
|---|---|
Poids moléculaire |
292.39 g/mol |
Nom IUPAC |
(3aS,7aS)-3a-(3,4-dimethoxyphenyl)-1-(trideuteriomethyl)-2,3,4,5,7,7a-hexahydroindol-6-one |
InChI |
InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m0/s1/i1D3 |
Clé InChI |
DAHIQPJTGIHDGO-UXJJITADSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CC[C@]2([C@@H]1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



